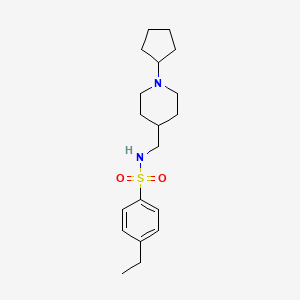

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((1-cyclopentylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide” is a sulfonamide compound. Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two carbon atoms. They are widely used in medicine, particularly as antibiotics .

Chemical Reactions Analysis

Sulfonamides, including this compound, can undergo a variety of chemical reactions. They can act as bases, forming salts with acids. They can also undergo hydrolysis, particularly under acidic or alkaline conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonamide group could make it polar and capable of forming hydrogen bonds, which could influence its solubility and reactivity .

Scientific Research Applications

Cyclooxygenase-2 Inhibition

A series of benzenesulfonamide derivatives, including structures similar to N-((1-cyclopentylpiperidin-4-yl)methyl)-4-ethylbenzenesulfonamide, have been synthesized and evaluated for their abilities to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. Substituent effects at the ortho position to the sulfonamide group on the phenyl ring were examined, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors. This research highlights the potential of such compounds in the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Structural Characterization and Computational Study

Another study focused on the synthesis, characterization, and computational analysis of a newly synthesized sulfonamide molecule, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS). This compound was characterized using SCXRD studies and spectroscopic tools, revealing insights into its structural and electronic properties through computational simulations. Such studies are crucial for understanding the molecular interactions and properties of new compounds, potentially leading to novel applications in chemistry and biology (Murthy et al., 2018).

Electrophilic Cyanation

N-Cyano-N-phenyl-p-methylbenzenesulfonamide was used as an electrophilic cyanation reagent for synthesizing various benzonitriles from (hetero)aryl bromides. This method showcases the versatility of sulfonamide derivatives in facilitating chemical reactions that are essential for the synthesis of pharmaceutical intermediates, demonstrating their significance in organic synthesis and drug development (Anbarasan et al., 2011).

Mixed-ligand Copper(II)-sulfonamide Complexes

Research into mixed-ligand copper(II)-sulfonamide complexes reveals their interaction with DNA and their genotoxicity and anticancer activity. Such studies highlight the potential therapeutic applications of sulfonamide derivatives in cancer treatment, providing insights into their mechanisms of action at the molecular level (González-Álvarez et al., 2013).

Anticancer and Antimicrobial Activities

Sulfonamide derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities, demonstrating their potential as drug candidates. The ability of these compounds to induce apoptosis and autophagy in cancer cells, along with their inhibitory effects on carbonic anhydrase isoenzymes, underscores their significance in the development of new therapeutic agents (Gul et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O2S/c1-2-16-7-9-19(10-8-16)24(22,23)20-15-17-11-13-21(14-12-17)18-5-3-4-6-18/h7-10,17-18,20H,2-6,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQBESQXSVDJAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2422910.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2422914.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2422924.png)

![(E)-N-(2-bromophenyl)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2422927.png)

![N-[(1-Prop-2-enoylpiperidin-2-yl)methyl]acetamide](/img/structure/B2422928.png)

![3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2422932.png)